6-Fluoro-3H-1,2,3-benzotriazin-4-one
Overview
Description
6-Fluoro-3H-1,2,3-benzotriazin-4-one is a chemical compound with the molecular formula C7H4FN3O and a molecular weight of 165.12 . It is also known by the synonyms 6-Fluorobenzo[d][1,2,3]triazin-4(1H)-one and 6-fluoro benzotriazinone .
Synthesis Analysis
The synthesis of 1,2,3-benzotriazin-4(3H)-one derivatives, which includes 6-Fluoro-3H-1,2,3-benzotriazin-4-one, involves the diazotisation and subsequent cyclisation of 2-aminobenzamides or 2-aminobenzenesulfonamides via stable diazonium salts . This process is compatible with a wide range of aryl functional groups and amide/sulfonamide-substituents .Molecular Structure Analysis
The molecular structure of 6-Fluoro-3H-1,2,3-benzotriazin-4-one is represented by the canonical SMILES notation: C1=CC2=C(C=C1F)C(=O)NN=N2 . The InChI representation is: InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) .Physical And Chemical Properties Analysis
6-Fluoro-3H-1,2,3-benzotriazin-4-one has a topological polar surface area of 53.8Ų and an XLogP3 of 1.5 . It has a heavy atom count of 12, a hydrogen bond acceptor count of 4, and a hydrogen bond donor count of 1 .Scientific Research Applications
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one has been used in the development of antibacterial drugs . It has been found to interfere with the bacterial cell division cycle by inhibiting the protein FtsZ .
Method
The compound was obtained as a side product from the substitution of one aromatic fluorine by the in situ formed alkoxy group, in the final opening of an epoxide intermediate .
Results
The compound showed sub-micromolar MICs towards Gram-positive Staphylococcus aureus and Bacillus subtilis .
Synthesis of Novel N-substituted Derivatives
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one has been used in the synthesis of novel N-substituted 6-Fluoro-3- (piperidin-4-yl)-1,2-benzoxazole derivatives .
Method
A facile synthetic route was used to obtain the target products with 55–92% yields in relatively short reaction times .
Results
Only one of the compounds showed antibacterial effect against Staphylococcus aureus (MTCC 3160) at a concentration of 50 μg per well .
Preparation of 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one is used to prepare 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one .
Method
The compound is prepared by reacting 6-Fluoro-3H-1,2,3-benzotriazin-4-one with dimethoxymethane .
Results
The results of this application were not specified in the source .
α-Glucosidase Inhibitors
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives have been synthesized as α-glucosidase inhibitors .
Method
The specific method of synthesis was not specified in the source .
Results
Ligands 5a, 5b, 5d, 5f and 5m were found to be good glucosidase inhibitors with binding energy 9.5 kcal mol−1 .
Treatment of Diseases
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one derivatives are used in the treatment of diseases .
Method
The specific method of application was not specified in the source .
Results
The results of this application were not specified in the source .
Preparation of 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one
Field
Application
6-Fluoro-3H-1,2,3-benzotriazin-4-one is used to prepare 3-methoxymethyl-3H-benzo[d][1,2,3]triazin-4-one .
Method
The compound is prepared by reacting 6-Fluoro-3H-1,2,3-benzotriazin-4-one with dimethoxymethane .
Results
The results of this application were not specified in the source .
properties
IUPAC Name |
6-fluoro-3H-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN3O/c8-4-1-2-6-5(3-4)7(12)10-11-9-6/h1-3H,(H,9,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCLQFKLASUKMCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-3H-1,2,3-benzotriazin-4-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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